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Compound of Interest

Compound Name: H-89 Dihydrochloride

Cat. No.: B2680844 Get Quote

Introduction

H-89 Dihydrochloride is a potent, cell-permeable, and selective inhibitor of cyclic AMP-

dependent protein kinase A (PKA).[1] Initially developed from its predecessor H-8, H-89 was

found to be approximately 30 times more potent in its inhibition of PKA.[2] It functions by

competitively binding to the ATP site on the catalytic subunit of PKA.[2][3] Due to its

widespread use, H-89 has become a standard pharmacological tool for investigating the roles

of the PKA signaling pathway in various cellular processes.[3] While extensively used in vitro,

its application in in vivo animal models has provided crucial insights into its therapeutic

potential and physiological effects.[4]

Mechanism of Action

The primary mechanism of H-89 is the competitive inhibition of the ATP-binding site on the PKA

catalytic subunit.[3] However, subsequent research has revealed that H-89 is not entirely

specific to PKA and can inhibit other kinases, particularly within the AGC kinase family.[4][5] At

concentrations commonly used in cellular assays (e.g., 10 μM), H-89 has been shown to inhibit

Rho-associated kinase (ROCK-II), MSK1, and S6K1 more potently than PKA itself.[6] This lack

of absolute specificity is a critical consideration for in vivo studies, as observed effects may be

attributable to the inhibition of pathways other than the PKA pathway. For instance, some

effects of H-89 on cell morphology are attributed to ROCK inhibition rather than PKA inhibition.

[7]

In Vivo Applications

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2680844?utm_src=pdf-interest
https://www.benchchem.com/product/b2680844?utm_src=pdf-body
https://www.cellsignal.com/products/activators-inhibitors/h-89-dihydrochloride/9844
https://en.wikipedia.org/wiki/H-89
https://en.wikipedia.org/wiki/H-89
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.574030/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.574030/full
https://pubmed.ncbi.nlm.nih.gov/23189147/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.574030/full
https://pubmed.ncbi.nlm.nih.gov/23189147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7261416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4584069/
https://www.oncotarget.com/article/3124/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The in vivo administration of H-89 in mouse and rat models has been explored across several

therapeutic areas:

Allergic Airway Inflammation: In mouse models of asthma, intraperitoneal administration of

H-89 has been shown to reduce airway hyperresponsiveness, lung inflammation, mucus

production, and levels of inflammatory cytokines IL-4 and IL-5 in bronchoalveolar lavage

fluid.[4] These findings suggest that targeting AGC kinases with inhibitors like H-89 could be

a therapeutic strategy for allergic airway diseases.[4]

Neuroprotection: H-89 has been investigated for its role in ischemic brain injury. Studies

suggest it may help in brain recovery after ischemic stroke by regulating neuronal death and

proteins associated with synaptic plasticity.[6][8] It has been shown to attenuate synaptic

dysfunction and neuronal cell death following middle cerebral artery occlusion (MCAO) in

mice.[6]

Cancer Therapy: H-89 has been found to enhance the activity of certain anti-cancer agents.

It can synergize with nitric oxide donors like glyceryl trinitrate (GTN) to induce apoptosis in

cancer cells, an effect that may not be dependent on kinase inhibition but rather involves

purinergic receptors.[7][9][10] Furthermore, H-89 enhances the efficacy of Pseudomonas

exotoxin A-based immunotoxins in acute lymphoblastic leukemia (ALL) models by increasing

the ADP-ribosylation of eukaryotic elongation factor 2 (eEF2).[11][12]

Proliferative Vitreoretinopathy (PVR): In a rat model of PVR, intravitreal H-89 treatment

protected against structural damage to the retina and preserved visual function.[13][14] The

protective effect is linked to an increase in the expression of the inhibitory Smad6.[13][14]

Key Considerations for In Vivo Use

Dosage and Permeability: Significantly higher concentrations of H-89 are often required for

in vivo efficacy compared to in vitro IC50 values.[1][15] This is partly due to factors like cell

permeability and biodistribution.[15]

Off-Target Effects: Researchers must consider the potential for off-target effects. H-89

inhibits several other kinases, and observed phenotypes may not be solely due to PKA

inhibition.[5][6] Control experiments using other, more specific PKA inhibitors or genetic

approaches are advisable to validate findings.
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Vehicle and Solubility: H-89 Dihydrochloride is typically dissolved in DMSO for a stock

solution and then further diluted in an appropriate vehicle like saline or PBS for in vivo

administration.[1] The final concentration of DMSO should be kept to a minimum to avoid

vehicle-induced toxicity.

Quantitative Data from In Vivo Studies
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Model System Animal Model
H-89 Dosage &
Route

Key
Quantitative
Findings

Reference

Allergic Asthma BALB/c Mice

10 mg/kg,

Intraperitoneal

(i.p.)

- Significant

reduction in

airway

hyperresponsive

ness.-

Decreased total

inflammatory

cells,

eosinophils,

neutrophils, and

lymphocytes in

BAL fluid.-

Reduced IL-4

and IL-5 levels in

BAL fluid.

[4]

Ischemic Stroke C57BL/6 Mice
Not specified in

vivo

- Pretreatment in

vitro reduced

apoptosis

regulators

(cleaved

caspase-3) and

increased Bcl2.-

In vivo,

attenuated

synaptic

dysfunction and

neuronal cell

death post-

MCAO.

[6][8]

Proliferative

Vitreoretinopathy

Rat Intravitreal

injection

- Protected

against retinal

structural

changes.-

[13][14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23189147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4584069/
https://pubmed.ncbi.nlm.nih.gov/26448879/
https://pubmed.ncbi.nlm.nih.gov/32031573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7325625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prevented

decreases in

electroretinogra

m b-wave

amplitudes.-

Increased

expression of

inhibitory Smad6.

Fever
Sprague Dawley

Rats
Not specified

- Dose-

dependently

decreased p-

TRPV1

expression.-

Lowered body

temperature in a

lipopolysaccharid

e (LPS)-induced

fever model.

[16]

Acute

Lymphoblastic

Leukemia

Patient-derived

xenograft mice

15 µmol/L (on

extracted cells)

- Enhanced

activity of

immunotoxins

LMB-11 and

HA22 by 5- to

10-fold on ALL

cell lines and

patient-derived

cells.

[11][12]

Experimental Protocols
Protocol 1: H-89 Administration in a Mouse Model of
Allergic Asthma
This protocol is adapted from studies investigating the anti-inflammatory effects of H-89 in an

ovalbumin (OVA)-induced asthma model.[4]
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1. Materials:

H-89 Dihydrochloride

Dimethyl sulfoxide (DMSO)

Sterile 0.9% Saline

Ovalbumin (OVA), Grade V

Aluminum hydroxide (Alum)

6-8 week old BALB/c mice

2. Preparation of H-89 Solution:

Prepare a stock solution of H-89 in DMSO. For example, dissolve 5.19 mg in 0.5 ml DMSO

to make a 20 mM stock solution.[1]

For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg.

On the day of injection, dilute the DMSO stock solution in sterile 0.9% saline to the final

desired concentration. Ensure the final DMSO concentration in the injected volume is non-

toxic (typically <5%).

The vehicle control solution should contain the same final concentration of DMSO in saline.

3. Experimental Procedure (OVA Sensitization and Challenge):

Sensitization: On days 0 and 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA

emulsified in 2 mg of alum in a total volume of 200 µL saline.

Challenge: On days 14, 15, and 16, challenge the mice by intranasal administration of 50 µg

OVA in 50 µL saline.

H-89 Treatment: Two hours before each intranasal OVA challenge, administer 10 mg/kg of H-

89 or vehicle control via i.p. injection.[4]
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4. Endpoint Analysis (24-48 hours after the final challenge):

Airway Hyperresponsiveness (AHR): Measure AHR using whole-body barometric

plethysmography in response to increasing concentrations of methacholine.

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a tracheotomy. Lavage the

lungs with PBS. Collect the BAL fluid.

Cell Counts: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and

differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer and

stained cytospins.

Cytokine Analysis: Measure IL-4 and IL-5 concentrations in the BAL fluid supernatant using

ELISA.

Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed in paraffin,

section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-

Schiff (PAS) for mucus production.[4]

Protocol 2: General Protocol for H-89 in a Xenograft
Cancer Model
This protocol provides a general framework for testing H-89's ability to enhance the efficacy of

an anti-cancer agent in a subcutaneous tumor model.

1. Materials:

H-89 Dihydrochloride

Appropriate cancer cell line (e.g., human ALL cells for patient-derived xenografts).[11]

Immunodeficient mice (e.g., NOD/SCID)

Matrigel

Primary anti-cancer agent (e.g., immunotoxin HA22).[12]

Calipers for tumor measurement
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2. Tumor Implantation:

Harvest cancer cells during their logarithmic growth phase.

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups:

Group 1: Vehicle Control

Group 2: H-89 alone

Group 3: Primary anti-cancer agent alone

Group 4: H-89 + Primary anti-cancer agent

4. Dosing and Administration:

Prepare H-89 solution as described in Protocol 1. A dose of 10 mg/kg i.p. can be used as a

starting point.[4]

Administer the primary anti-cancer agent according to established protocols for that specific

drug.

In the combination group, H-89 is often administered shortly before (e.g., 1-2 hours) the

primary treatment to ensure its presence at the target site.

Treat animals according to a predetermined schedule (e.g., daily, every other day) for a set

number of weeks.

5. Endpoint Analysis:

Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Volume (mm³) =

(Length x Width²) / 2.
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Body Weight: Monitor animal health by recording body weight regularly.

Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume >1500 mm³ or

signs of morbidity) and plot a Kaplan-Meier survival curve.

Mechanism of Action: At the end of the study, tumors can be excised for Western blot (to

check for phosphorylation of PKA targets or off-targets) or immunohistochemistry analysis.

Visualizations
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Caption: H-89 competitively inhibits ATP binding to the PKA catalytic subunit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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